molecular formula C12H18ClN3O2S2 B2992223 N1,N1-dimethyl-N2-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride CAS No. 1421585-85-4

N1,N1-dimethyl-N2-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride

Cat. No. B2992223
CAS RN: 1421585-85-4
M. Wt: 335.87
InChI Key: FYWFGOPNZRIJFE-UHFFFAOYSA-N
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Description

The compound “N1,N1-dimethyl-N2-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride” is a derivative of ethane-1,2-diamine, which is a type of alkane diamine. It contains a benzo[d]thiazol-2-yl group, which is a type of heterocyclic aromatic compound, and a methylsulfonyl group, which is a type of sulfonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzo[d]thiazole derivative with a suitable diamine. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent groups. The benzo[d]thiazol-2-yl group would contribute aromaticity, while the ethane-1,2-diamine moiety would introduce two amine functional groups into the structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amine groups could participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions. The benzo[d]thiazol-2-yl group could also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the amine groups could make the compound basic, and the aromatic ring could contribute to its stability .

Scientific Research Applications

Polymer Science

The unsymmetrical diamine monomers, closely related to the chemical structure , have been utilized in the synthesis of soluble and thermally stable polyimides. These polymers exhibit excellent solubility in aprotic polar solvents and high thermal stability, making them suitable for high-performance materials in electronics and aerospace industries (Ghaemy & Alizadeh, 2009).

Catalysis

A novel acidic ionic liquid, prepared from a compound structurally similar to the one , demonstrated significant catalytic activity in promoting multicomponent reactions. This highlights the potential of such diamine-functionalized ionic liquids in catalyzing organic synthesis processes, contributing to more efficient and environmentally friendly chemical production (Zare et al., 2017).

Metal-Organic Frameworks (MOFs)

Compounds containing sulfonamide derivatives have shown potential in the formation of mixed-ligand copper(II) complexes. These complexes exhibit unique DNA binding and cleavage properties, indicating their potential application in the development of MOFs with bioactive functionalities. Such materials could find applications in targeted drug delivery and molecular sensing (González-Álvarez et al., 2013).

Antibacterial Agents

Transition metal complexes derived from benzimidazole-based ligands, similar to the target compound, have demonstrated significant antibacterial activity. This suggests the potential use of such complexes in developing new antibacterial agents, contributing to the fight against drug-resistant bacterial infections (Tavman et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

N',N'-dimethyl-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S2.ClH/c1-15(2)8-7-13-12-14-11-9(18-12)5-4-6-10(11)19(3,16)17;/h4-6H,7-8H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWFGOPNZRIJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(S1)C=CC=C2S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-dimethyl-N2-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride

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